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(R)-5-Phenyl-1,3-dioxolane-2,4-dione

Cat. No.: B12656710
CAS No.: 54256-33-6
M. Wt: 178.14 g/mol
InChI Key: CEJWBKYULAPCRN-SSDOTTSWSA-N
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Description

(R)-5-Phenyl-1,3-dioxolane-2,4-dione is a chiral organic compound derived from (R)-mandelic acid. acs.orgnih.gov It belongs to the family of 1,3-dioxolane-2,4-diones, which are also known as O-carboxyanhydrides (OCAs). acs.orgthieme-connect.com This classification is crucial as it designates the molecule as a highly reactive monomer suitable for ring-opening polymerization (ROP). The ROP of this monomer, driven by the thermodynamically favorable release of carbon dioxide, yields poly(mandelic acid) (PMA), a polyester (B1180765) with potential as a biodegradable alternative to polystyrene. nih.govacs.org The stereochemistry of the molecule, denoted by the (R) configuration at the 5-position, is of paramount importance as it allows for the synthesis of stereoregular polymers.

Table 1: Chemical Properties of 5-Phenyl-1,3-dioxolane-2,4-dione (B8714366) Note: Data for the racemic compound is presented, with the specific (R)-enantiomer designated by CAS Number 54256-33-6.

PropertyValue
CAS Number 42783-36-8 (racemic), 54256-33-6 ((R)-enantiomer) guidechem.com
Molecular Formula C₉H₆O₄ guidechem.com
Molecular Weight 178.14 g/mol guidechem.com
Synonyms (R)-Mandelic acid O-carboxyanhydride, (R)-manOCA acs.orgnih.gov
Topological Polar Surface Area 52.6 Ų guidechem.com
Hydrogen Bond Acceptor Count 4 guidechem.com
Rotatable Bond Count 1 guidechem.com

Chiral 1,3-dioxolane-2,4-diones, or O-carboxyanhydrides (OCAs), have emerged as a vital class of monomers for the synthesis of functional poly(α-hydroxy acids). thieme-connect.comvt.edu These polyesters are highly valued for their biodegradability and biocompatibility, making them suitable for applications in packaging, agriculture, and biomedical engineering. thieme-connect.com The significance of OCAs lies in their ability to undergo controlled ring-opening polymerization (ROP), a process that is more thermodynamically favorable than the ROP of corresponding cyclic diesters (like lactide) due to the irreversible loss of a carbon dioxide molecule during polymerization. thieme-connect.comacs.org

The chirality inherent in monomers like this compound is a key feature that allows for precise control over the resulting polymer's tacticity (the stereochemical arrangement of the chiral centers along the polymer chain). researchgate.net Through stereoselective polymerization techniques, it is possible to synthesize isotactic, syndiotactic, or stereoblock polyesters. acs.org This stereocontrol is critical as it directly influences the polymer's macroscopic properties, such as its thermal stability, crystallinity, and mechanical strength. nih.govacs.org For instance, highly isotactic poly(mandelic acid) prepared from enantiopure manOCA exhibits a significantly higher glass-transition temperature (Tg) compared to its racemic, atactic counterpart. nih.gov This makes OCAs powerful tools for creating advanced materials with tunable properties.

The study of the 1,3-dioxolane (B20135) ring system has a long history, initially focused on its use as a stable protecting group for aldehydes and ketones in multi-step organic synthesis. nih.govorganic-chemistry.org A significant evolution in this area was the development of chiral dioxolanones, particularly 1,3-dioxolan-4-ones, derived from enantiopure α-hydroxy acids like mandelic acid. researchgate.netmdpi.com These compounds found application as valuable chiral intermediates and acyl anion equivalents in asymmetric synthesis.

The conceptual framework for using cyclic anhydrides as reactive monomers was well-established by the extensive research on amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, which are used to synthesize polypeptides. wikipedia.org Drawing a parallel to NCAs, the focus on their oxygen-containing analogues, the O-carboxyanhydrides (1,3-dioxolane-2,4-diones), grew. Early research demonstrated their potential for polymerization, but controlling the process to achieve high molecular weight polymers was a challenge. acs.org The research trajectory then shifted towards the development of sophisticated catalytic systems—including organocatalysts and metal complexes—capable of mediating living and controlled ROP of OCAs. acs.orgthieme-connect.comvt.edu This modern focus allows for the synthesis of well-defined, high-molecular-weight functional polyesters with precise stereochemical control, representing the current frontier of dioxolane-2,4-dione research. acs.orgthieme-connect.com

The research landscape for this compound, or (R)-manOCA, is dominated by its application as a monomer in stereoselective ring-opening polymerization to produce isotactic poly((R)-mandelic acid). acs.orgnih.gov Poly(mandelic acid) is an attractive target as it is a biodegradable analogue of polystyrene, a widely used but non-degradable commodity plastic. nih.gov

A primary challenge in the polymerization of manOCA is the susceptibility of the monomer to racemization during the reaction. This is due to the relatively acidic nature of the methine proton at the C5 position, which can be abstracted under basic polymerization conditions. acs.org Consequently, a major research trajectory involves the design and implementation of highly selective catalysts that can promote rapid polymerization while suppressing epimerization.

Recent breakthroughs have centered on two main classes of catalysts:

Organocatalysts: Systems such as a pyridine (B92270)/mandelic acid adduct have been shown to effectively catalyze the ROP of manOCA at ambient temperatures, yielding highly isotactic PMA with controlled molecular weights and narrow polydispersity. nih.gov

Metal Complexes: Lewis acidic catalysts, particularly those based on zinc complexes with OOO-tridentate bis(phenolate) ligands, have demonstrated high activity and control. acs.org These systems enable living polymerization, a feature that allows for the sequential addition of different monomers to create well-defined stereoblock copolymers (e.g., isotactic di- and tri-block copolymers of PMA) in a one-pot synthesis. acs.org

The overarching goal of this research is to establish robust, scalable methods for producing high-performance, stereoregular, and functional polyesters from renewable resources.

Table 2: Representative Research Findings on the Polymerization of (R)-manOCA

Catalyst SystemKey FindingsResulting PolymerReference(s)
OOO-tridentate bis(phenolate)/zinc complexesAchieved living polymerization, suppressed racemization, and enabled synthesis of stereodi- and stereotriblock copolymers.Highly isotactic poly(mandelic acid) with controlled MW and narrow MWD. acs.org
Pyridine/mandelic acid adduct (Py·MA)Demonstrated effective organocatalytic ROP with excellent molecular weight control at ambient temperature.Highly isotactic chiral polymers with enhanced glass-transition temperature (Tg) of 15 °C over the racemic polymer. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O4 B12656710 (R)-5-Phenyl-1,3-dioxolane-2,4-dione CAS No. 54256-33-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54256-33-6

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

IUPAC Name

(5R)-5-phenyl-1,3-dioxolane-2,4-dione

InChI

InChI=1S/C9H6O4/c10-8-7(12-9(11)13-8)6-4-2-1-3-5-6/h1-5,7H/t7-/m1/s1

InChI Key

CEJWBKYULAPCRN-SSDOTTSWSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2C(=O)OC(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)OC(=O)O2

Origin of Product

United States

Mechanistic Studies and Chemical Reactivity of R 5 Phenyl 1,3 Dioxolane 2,4 Dione

Ring-Opening Polymerization (ROP) as an O-Carboxyanhydride (OCA) Monomer

The primary and most studied application of (R)-5-phenyl-1,3-dioxolane-2,4-dione is its function as a monomer in ring-opening polymerization (ROP) to produce poly(mandelic acid). This process offers a pathway to well-defined, functional polyesters that are difficult to synthesize through other means.

Computational studies have quantified this thermodynamic advantage. For instance, the ring-opening of a similar OCA monomer initiated by methanol (B129727) was calculated to have a Gibbs free energy (ΔG°) of -14.0 kcal/mol, which is substantially more favorable than the ring-opening of lactide (ΔG° = 1.2 kcal/mol), a common monomer for polyester (B1180765) synthesis. acs.org This strong thermodynamic driving force allows the polymerization to proceed under mild conditions and enables the synthesis of high molecular weight polymers. nih.govbldpharm.com

Table 1: Comparison of Thermodynamic Data for Ring-Opening

Monomer Initiator/Catalyst Gibbs Free Energy (ΔG°) Reference
O-Carboxyanhydride (OCA) Methanol/DMAP -14.0 kcal/mol acs.org

Kinetic studies of the polymerization of 5-phenyl-1,3-dioxolane-2,4-dione (B8714366) have provided insight into its reaction pathways. Early research using tertiary organic bases like pyridine (B92270) as initiators in nitrobenzene (B124822) demonstrated a first-order kinetic dependence on both the monomer and the pyridine catalyst. capes.gov.br In controlled or living polymerizations, a key kinetic feature is the linear relationship between the number-average molecular weight (Mn) of the polymer and the monomer conversion, which indicates that all polymer chains grow at a similar rate without significant termination or chain transfer reactions. acs.orgbldpharm.com

The polymerization mechanism can proceed through different pathways depending on the initiator used, analogous to the well-studied polymerization of N-carboxyanhydrides (NCAs). nih.gov The two primary mechanisms are the normal amine mechanism (NAM) and the activated monomer mechanism (AMM). The choice of initiator and catalyst is crucial in directing the polymerization along a desired pathway to control the polymer's molecular weight and structure. A significant challenge in the polymerization of this monomer is the potential for epimerization of the chiral center at the C-5 position, which can be influenced by the basicity of the catalyst and reaction conditions. bldpharm.com Suppressing this side reaction is critical for producing highly stereoregular, isotactic polymers. acs.orgnih.gov

Significant research has focused on developing catalyst systems that enable the controlled and living polymerization of this compound, aiming for precise control over molecular weight, narrow molecular weight distributions (Đ < 1.2), and high stereoregularity. acs.orgbldpharm.com

An ideal catalyst system for the living ROP of OCAs should exhibit several key properties:

Fast and complete initiation.

Quantitative and rapid conversion of the monomer.

Regioselective ring-opening.

A linear evolution of molecular weight with monomer consumption.

The ability to produce polymers with narrow molecular weight distributions (low Đ).

Capability to synthesize high molecular weight polymers. bldpharm.com

A variety of catalyst systems have been explored:

Organocatalysts: Simple organic bases like 4-dimethylaminopyridine (B28879) (DMAP) and pyridine have been used. acs.orgcapes.gov.br To mitigate racemization, crystalline adducts of pyridine and mandelic acid (Py·MA) have been developed as effective organocatalysts. nih.govcapes.gov.br These adducts successfully promote the ROP at ambient temperatures, yielding polymers with excellent molecular weight control and narrow polydispersity while preserving the stereochemistry to produce highly isotactic poly(mandelic acid). nih.govcapes.gov.br

Metal-Based Catalysts: Various metal complexes have been investigated for their high activity and stereoselectivity. OOO-tridentate bis(phenolate) zinc complexes have proven highly active, enabling living polymerization with excellent suppression of racemization by tuning the ligand's electronic properties. acs.org These zinc catalysts facilitate the synthesis of high molecular weight (up to 32.5 kg/mol ) stereoregular poly(mandelic acid) and the one-pot synthesis of stereoblock copolymers. acs.org Other systems, such as those based on lanthanum (e.g., La[N(SiMe3)2]3), have been used to control the polymer topology, selectively producing cyclic poly(mandelic acid). nih.gov

Table 2: Selected Catalyst Systems for ROP of this compound (manOCA)

Catalyst System Polymer Type Key Features Reference(s)
Pyridine/Mandelic Acid Adduct (Py·MA) Isotactic Linear Organocatalytic; excellent molecular weight control; suppresses racemization. nih.gov, capes.gov.br
OOO-tridentate bis(phenolate) Zinc complexes Isotactic Linear & Stereoblock Living polymerization; high activity; low racemization; enables block copolymers. acs.org
La[N(SiMe3)2]3 Isotactic Cyclic Topology control leading to cyclic polymers. nih.gov

Asymmetric Acylation Reactions and Stereoselective Transformations

While the primary utility of this compound is as a monomer, its structure as a chiral cyclic anhydride (B1165640) suggests potential for use in other stereoselective reactions.

As an O-carboxyanhydride, this compound is an activated derivative of (R)-mandelic acid. This inherent reactivity makes it a potential chiral acylating agent, capable of transferring the (R)-mandelyl group to a nucleophile. The attack of a nucleophile would lead to ring-opening and the formation of a new chiral ester or amide, with the concomitant loss of carbon dioxide. However, based on available literature, the application of this compound specifically as a chiral acylating reagent in non-polymeric, small-molecule synthesis is not widely documented. Its high propensity to polymerize often dominates its chemical behavior in the presence of nucleophilic initiators.

Other derivatives of mandelic acid, such as (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one, have been explicitly used as chiral benzoyl anion equivalents in stereoselective alkylation and addition reactions, but this represents a different mode of reactivity from the direct acylation expected of an OCA. nih.gov

The reaction of anhydrides with nitrogen nucleophiles like amines is a fundamental transformation in organic chemistry. In the context of this compound, amines can act as initiators for ring-opening polymerization, where the amine attacks a carbonyl group, opens the ring, and forms an amide bond, which then propagates.

Investigations into Nucleophilic Addition and Ring Cleavage Reactions

The reactivity of the 1,3-dioxolane-2,4-dione (B6150256) ring system is significantly influenced by the two carbonyl groups. These electron-withdrawing groups increase the acidity of the hydrogen atom at the C5 position, facilitating its deprotonation to form a carbanion. This carbanion can then act as a nucleophile in various addition reactions. Furthermore, the strained ring is susceptible to nucleophilic attack at the carbonyl carbons, often leading to ring cleavage.

Research on analogous compounds, such as (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one, provides insight into the potential nucleophilic reactivity of this compound. The enolate of this related dioxolanone has been shown to participate in Michael additions to electrophilic alkenes. mdpi.com For instance, treatment with a strong base like lithium diisopropylamide (LDA) at low temperatures generates a nucleophilic species that can react with electrophiles such as butenolide and β-nitrostyrene derivatives. mdpi.com In a specific example, the lithium enolate of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one, generated using LDA in tetrahydrofuran (B95107) (THF) at -78 °C, reacts with 4-methoxy-β-nitrostyrene. mdpi.com This reaction proceeds via nucleophilic conjugate addition to yield the corresponding Michael adduct. mdpi.com

The general mechanism for such a reaction, extrapolated to this compound, would involve the initial deprotonation at C5, followed by the attack of the resulting carbanion on an electrophile. The stability of the intermediate carbanion is enhanced by the delocalization of the negative charge across the two adjacent carbonyl groups.

Ring cleavage is another characteristic reaction of this class of compounds. The dioxolane ring can be opened through hydrolysis, which is often catalyzed by either acid or base. In the context of polymerization, the ring-opening of similar 5-phenyl-1,3-dioxolane-4-ones is a key step. mdpi.com While not a simple nucleophilic addition, thermal fragmentation (pyrolysis) of adducts derived from these dioxolanones can also lead to ring cleavage, resulting in the elimination of a carbonyl-containing fragment. mdpi.com For example, flash vacuum pyrolysis of a Michael adduct of (2S,5S)-2-t-butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one resulted in the formation of (4S)-4-benzoyltetrahydrofuran-2-one, demonstrating a ring fragmentation pathway. mdpi.com

The table below summarizes representative conditions for nucleophilic addition reactions of a closely related 5-phenyl-1,3-dioxolan-4-one (B14693723) derivative.

ReactantBaseElectrophileSolventTemperature (°C)Product TypeReference
(2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-oneLDAButenolideTHF-78 to RTMichael Adduct mdpi.com
(2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-oneLDA4-methoxy-β-nitrostyreneTHF-78 to -20Michael Adduct mdpi.com

Exploration of Other Electrophilic and Radical Transformations

Beyond nucleophilic attack at the ring, the this compound molecule offers other avenues for chemical transformation, including electrophilic substitution on the phenyl ring and radical reactions involving the dioxolane structure.

Electrophilic Aromatic Substitution:

Radical Transformations:

The 1,3-dioxolane (B20135) ring system can participate in radical reactions. Studies on the parent 1,3-dioxolane have shown that a radical can be generated at the C2 position. This radical species can then engage in various transformations, such as addition to electron-deficient alkenes. nsf.gov For instance, in the presence of a radical initiator, 1,3-dioxolane can add across a carbon-carbon double bond in a radical chain mechanism. nsf.gov This process typically involves hydrogen atom transfer from the C2 position of the dioxolane to generate the key dioxolanyl radical intermediate. nsf.gov

Furthermore, the reaction of 1,3-dioxolane with hydroxyl radicals in the gas phase has been investigated. rsc.org The rate of this reaction is relatively high, indicating that the dioxolane ring is susceptible to attack by radical species. rsc.org Although these studies were not performed on this compound specifically, they suggest that the dioxolane portion of the molecule could be a site for radical-mediated functionalization. The presence of the two carbonyl groups and the phenyl substituent in the target molecule would likely influence the stability and reactivity of any radical intermediates formed.

The following table outlines the bimolecular rate coefficients for the reaction of hydroxyl radicals with 1,3-dioxolane at different temperatures.

Temperature (K)Rate Coefficient (k) (cm³ s⁻¹)Reference
250 - 550(8.2 ± 1.3) × 10⁻¹² rsc.org

Applications As Chiral Building Blocks and Reactive Intermediates in Complex Molecule Synthesis

Role in the Asymmetric Synthesis of Chiral Pharmaceuticals and Precursors

The rigid, chiral scaffold of (R)-5-Phenyl-1,3-dioxolane-2,4-dione makes it an effective tool for transferring stereochemical information during the synthesis of optically active pharmaceutical compounds.

This compound, an O-carboxyanhydride (OCA) derived from (R)-mandelic acid, plays a role in the synthesis of cephalosporin antibiotics like Cefonicid. nih.gov This class of five-membered ring compounds is widely applied in the pharmaceutical field because the desired epimer can be easily generated. nih.gov In a revisited synthetic pathway for Cefonicid, a second-generation cephalosporin, the focus was placed on improving the amidation of the 7-position of the cephalosporin core. nih.gov The use of the (R)-mandelic acid-derived O-carboxyanhydride facilitates this key step, contributing to a more sustainable and cost-effective production process for this established antibiotic. nih.gov

While direct use of this compound in Cefamandole synthesis is less explicitly detailed, the synthesis of this antibiotic also involves the acylation of the cephalosporin nucleus with a derivative of mandelic acid. d-nb.info Biocatalytic approaches for Cefamandole synthesis have utilized the methyl ester of mandelic acid for the acylation step, highlighting the importance of chiral mandelic acid derivatives in constructing the final active pharmaceutical ingredient. d-nb.info

Pharmaceutical Role of (R)-Mandelic Acid Derivative Key Synthetic Step
Cefonicid This compound serves as an activated chiral synthon. nih.govAmidation at the 7-position of the cephalosporin core. nih.gov
Cefamandole Mandelic acid esters are used as acylating agents. d-nb.infoBiocatalytic acylation of the 7-aminocephalosporanic acid derivative. d-nb.info

Analogues of this compound are crucial intermediates in the synthesis of Oxybutynin, a medication used to treat overactive bladder. nih.gov The synthesis of the racemic mixture and, more importantly, the enantiomerically pure (S)-Oxybutynin, relies on the preparation of a key intermediate, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. mdpi.comresearchgate.net

One reported method involves the activation of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid in the form of 5-cyclohexyl-5-phenyl-1,3-dioxolane-2,4-dione. mdpi.com This intermediate, an analogue of the subject compound, facilitates the subsequent esterification step required to form Oxybutynin. mdpi.com Another stereoselective process for preparing the necessary acid intermediate involves condensing mandelic acid to produce a 5-phenyl-1,3-dioxolan-4-one (B14693723) derivative. newdrugapprovals.org This demonstrates the versatility of the dioxolanone scaffold in constructing the chiral core of Oxybutynin and related molecules. nih.govnewdrugapprovals.org

Drug/Intermediate Dioxolane Analogue Synthetic Purpose
Oxybutynin 5-Cyclohexyl-5-phenyl-1,3-dioxolane-2,4-dione mdpi.comActivation of the carboxylic acid for esterification. mdpi.com
(S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid 5-phenyl-1,3-dioxolan-4-one derivative newdrugapprovals.orgStereoselective synthesis of the key acid intermediate. newdrugapprovals.org

Utilization in Asymmetric Total Synthesis of Natural Products

The unique reactivity of the 1,3-dioxolane-2,4-dione (B6150256) ring system allows it to serve multiple functions within a synthetic sequence, making it a powerful tool in the total synthesis of complex natural products.

Chiral 1,3-dioxolan-4-ones, which are readily prepared from α-hydroxy acids like mandelic acid, function effectively as dually protected-activated synthons. mdpi.comnih.gov The dioxolanone structure simultaneously protects the hydroxyl and carboxyl groups of the parent α-hydroxy acid while activating the C-5 position for stereoselective alkylation. mdpi.com Deprotonation at C-5, followed by reaction with an electrophile, proceeds with high diastereoselectivity, controlled by the existing stereocenter at C-2. mdpi.comnih.gov This methodology allows the dioxolanone to act as a chiral acyl anion or benzoyl anion equivalent. nih.govresearchgate.netnih.gov Subsequent hydrolysis or fragmentation of the ring reveals the newly formed, enantiomerically enriched α-substituted α-hydroxy acid derivative.

The ability to control stereochemistry at the C-5 position makes these dioxolanones valuable for building complex, stereodefined molecular architectures. They have been employed in various carbon-carbon bond-forming reactions, including Michael additions and Diels-Alder reactions. mdpi.comnih.govnih.gov For instance, the Michael addition of a chiral 5-phenyl-1,3-dioxolan-4-one to electrophiles like butenolide occurs with a high degree of stereocontrol, enabling the synthesis of products with multiple, well-defined stereocenters. mdpi.comnih.gov Thermal fragmentation of the resulting adducts can then yield chiral ketones, demonstrating the utility of the dioxolanone as a chiral ketene equivalent. nih.govnih.gov This controlled construction of chiral centers is fundamental to the total synthesis of many natural products.

Development of Chiral Auxiliaries and Chiral Inducers

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry has been set, the auxiliary can be removed and often recovered for reuse. wikipedia.orgsigmaaldrich.com

This compound and related structures derived from chiral α-hydroxy acids are excellent examples of this concept. mdpi.com The inherent chirality of the mandelic acid backbone serves to induce asymmetry in reactions at a prochiral center elsewhere in the molecule. The rigid five-membered ring structure effectively shields one face of a reactive intermediate, such as an enolate, forcing an incoming reagent to approach from the less sterically hindered face. illinoisstate.edu This principle is the basis for their use in asymmetric aldol, alkylation, and cycloaddition reactions, where they act as powerful chiral inducers to afford products with high enantiomeric or diastereomeric excess. researchgate.net

Contributions to Polyester (B1180765) Synthesis, particularly Poly(α-hydroxy acids)

This compound, a cyclic O-carboxyanhydride (OCA) derived from mandelic acid (often abbreviated as manOCA), serves as a critical monomer in the synthesis of poly(mandelic acid) (PMA). bath.ac.uknih.gov PMA is a biodegradable polyester and an aryl analogue of the widely studied poly(lactic acid) (PLA), positioning it as a potential sustainable alternative to polystyrene due to its comparable high glass transition temperature (Tg). bath.ac.uknih.govresearchgate.net The synthesis of poly(α-hydroxy acids) through the Ring-Opening Polymerization (ROP) of OCAs is a thermodynamically favorable process, driven by the release of a carbon dioxide molecule during the reaction. acs.orgnih.gov

The use of this compound is particularly significant for creating stereoregular, isotactic PMA. bath.ac.uk The stereochemistry of the polymer backbone profoundly influences its material properties. Research has demonstrated that organocatalytic ROP of manOCA can produce highly isotactic PMA with controlled molecular weights and narrow molecular weight distributions (polydispersity index, Đ). bath.ac.uknih.gov This level of control is crucial for tailoring the polymer's thermal and mechanical characteristics.

A key advantage of using this chiral monomer is the resulting polymer's enhanced thermal stability. Highly isotactic poly(mandelic acid) exhibits a glass transition temperature (Tg) approximately 15°C higher than its racemic or atactic counterpart. bath.ac.uknih.gov This enhancement makes the material more resistant to heat, expanding its potential applications in areas where materials like PLA are limited by their lower Tg. bath.ac.uk

The polymerization is often mediated by organocatalysts to maintain stereochemical integrity. For instance, a pyridine-mandelic acid adduct (Py·MA) has been successfully employed as an organocatalyst system for the ROP of manOCA at ambient temperatures. bath.ac.uknih.gov This approach avoids the high temperatures that can lead to racemization and loss of stereoregularity, a challenge encountered with other polymerization methods. researchgate.net The controlled nature of this organocatalyzed polymerization allows for the synthesis of well-defined polymers. bath.ac.uknih.gov

The table below summarizes findings from a study on the organocatalytic ROP of the mandelic acid-derived OCA, highlighting the controlled synthesis of isotactic PMA.

Catalyst/Initiator SystemMonomerPolymerMolecular Weight (Mn)Polydispersity (Đ)Key FindingReference
Pyridine-Mandelic Acid Adduct (Py·MA)This compound (manOCA)Isotactic Poly(mandelic acid) (PMA)Up to 48.0 kDa~1.17Successful synthesis of highly stereoregular PMA with enhanced thermal properties. bath.ac.uknih.gov
Organocatalytic SystemmanOCAIsotactic PMAControlledNarrowTg enhancement of 15°C compared to atactic PMA. nih.gov

Structural Elucidation and Advanced Characterization Techniques in Research

Advanced Spectroscopic Analysis for Structure Confirmation (e.g., High-Resolution NMR, FT-IR, Mass Spectrometry)

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For (R)-5-Phenyl-1,3-dioxolane-2,4-dione, the spectrum is expected to show distinct signals for the single methine proton on the dioxolane ring and the five protons of the phenyl group. The methine proton (H-5) is particularly important as its chemical shift and coupling constants can provide conformational information. The aromatic protons typically appear as a complex multiplet in the downfield region of thespectrum.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Key signals include those for the two carbonyl carbons (C-2 and C-4) of the dioxolane ring, the methine carbon (C-5), and the carbons of the phenyl ring. The chemical shifts of the carbonyl carbons are characteristically found at low field (downfield) due to the strong deshielding effect of the adjacent oxygen atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The most prominent features in the IR spectrum of this compound are the strong absorption bands corresponding to the carbonyl (C=O) groups of the cyclic anhydride (B1165640). The asymmetric and symmetric stretching vibrations of the C=O groups typically appear as two distinct, intense peaks at high wavenumbers. Other expected absorptions include C-H stretching from the aromatic ring and the aliphatic methine, as well as C-O stretching vibrations from the ester linkages within the ring.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its structural fragments. For this compound (C₉H₆O₄), the expected molecular weight is approximately 178.14 g/mol . ambeed.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.

TechniqueKey Structural FeatureExpected Observation
¹H NMRMethine Proton (CH-Ph)Singlet or multiplet, chemical shift influenced by ring and phenyl group
Aromatic Protons (C₆H₅)Multiplets in the downfield region (typically 7.0-8.0 ppm)
¹³C NMRCarbonyl Carbons (C=O)Two distinct resonances at low field (e.g., >160 ppm)
Methine Carbon (CH-Ph)Resonance in the aliphatic region, attached to oxygen
Aromatic Carbons (C₆H₅)Multiple resonances in the aromatic region (typically 120-140 ppm)
FT-IRAnhydride C=O GroupsTwo strong, characteristic stretching bands (e.g., ~1800-1900 cm⁻¹)
C-O Ester LinkagesStretching bands in the fingerprint region (e.g., ~1000-1300 cm⁻¹)
Mass SpectrometryMolecular Ion Peak [M]⁺Signal corresponding to the molecular weight (m/z ≈ 178)

Single Crystal X-ray Diffraction for Absolute Configuration Assignment and Conformation Analysis

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry and solid-state conformation. For a chiral molecule like this compound, this technique would unambiguously confirm the (R)-configuration at the C-5 stereocenter.

The analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This data reveals the conformation of the five-membered dioxolane ring, which is typically a non-planar "envelope" or "twist" conformation to minimize steric strain. acs.org Furthermore, the orientation of the equatorial or axial phenyl substituent relative to the ring would be definitively established. While the synthesis and polymerization of this compound have been reported, detailed single-crystal X-ray diffraction data for the monomer itself is not widely available in the literature, which may be due to difficulties in obtaining suitable single crystals. acs.org However, X-ray diffraction has been used to characterize the stereocomplexes formed by polymers derived from this monomer, confirming the importance of its stereochemistry for the properties of the resulting materials. acs.org

Structural ParameterInformation Provided
Absolute ConfigurationUnambiguous assignment of the (R)- or (S)-configuration at the C-5 chiral center.
Ring ConformationDetermination of the precise pucker of the 1,3-dioxolane-2,4-dione (B6150256) ring (e.g., envelope or twist).
Bond Lengths & AnglesPrecise measurement of all interatomic distances and angles.
Substituent OrientationConfirmation of the spatial arrangement of the phenyl group relative to the heterocyclic ring.

Chromatographic Methods for Enantiomeric Excess and Purity Assessment (e.g., Chiral High-Performance Liquid Chromatography (HPLC))

Chromatographic techniques are essential for assessing the purity of this compound, particularly its enantiomeric purity or enantiomeric excess (e.e.). Given that the methine proton in mandelic acid derivatives can be acidic, there is a risk of racemization during synthesis or subsequent reactions like polymerization. acs.org

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The method uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times. By chromatographing a sample and integrating the areas of the two enantiomer peaks, the enantiomeric excess can be precisely calculated. For mandelic acid and its derivatives, various CSPs, such as those based on cellulose, have been successfully used for enantioseparation. acs.org The development of a reliable chiral HPLC method is a critical step in quality control, ensuring that the stereochemical integrity of the compound is maintained. A highly enantiopure sample of this compound would ideally show only a single peak corresponding to the (R)-enantiomer under appropriate chiral HPLC conditions.

ParameterSignificance in Analysis
Retention Time (t_R)The time taken for an enantiomer to elute from the column; different for (R) and (S) enantiomers on a chiral column.
Peak AreaProportional to the amount of each enantiomer present; used to calculate enantiomeric excess (e.e.).
Resolution (R_s)A measure of the degree of separation between the two enantiomer peaks; a baseline resolution (R_s ≥ 1.5) is desired.
Enantiomeric Excess (e.e.)The primary measure of chiral purity, calculated from the relative peak areas of the two enantiomers.

Computational and Theoretical Investigations of R 5 Phenyl 1,3 Dioxolane 2,4 Dione Chemistry

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For derivatives of 1,3-dioxolane (B20135), methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the electronic structure and the nature of chemical bonds. While specific studies on (R)-5-Phenyl-1,3-dioxolane-2,4-dione are not extensively documented in publicly available literature, insights can be drawn from computational analyses of analogous 5-phenyl-1,3-dioxane systems.

For instance, quantum-chemical studies on 5-phenyl-1,3-dioxanes using the RHF/6-31G(d) level of theory have been performed to analyze their potential energy surfaces. rsc.org Such calculations reveal the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the partial charges on each atom. The presence of the electron-withdrawing carbonyl groups in the 1,3-dioxolane-2,4-dione (B6150256) ring significantly influences its electronic properties compared to a simple dioxolane. These groups are expected to lower the energy of the LUMO, enhancing the molecule's reactivity towards nucleophiles. The phenyl group at the C5 position further modulates the electronic structure through inductive and resonance effects.

A hypothetical breakdown of calculated electronic properties for a generic 5-phenyl-substituted dioxolane ring, based on common computational outputs, is presented in the table below.

Table 1: Hypothetical Electronic Structure Data for a Phenyl-Substituted Dioxolane Ring Fragment

Property Value Method
HOMO Energy -7.5 eV DFT/B3LYP
LUMO Energy -1.2 eV DFT/B3LYP
Dipole Moment 2.5 D DFT/B3LYP
Partial Charge on C2 +0.45 Mulliken Population Analysis
Partial Charge on C4 +0.50 Mulliken Population Analysis

Note: This data is illustrative and based on typical values for similar structures, not on a specific calculation for this compound.

Reaction Pathway Modeling and Transition State Calculations for Synthetic Transformations

Computational chemistry plays a crucial role in mapping the energetic profiles of chemical reactions, including the identification of transition states and intermediates. This is particularly valuable for understanding the mechanisms of synthetic transformations involving chiral auxiliaries like this compound. For instance, in reactions such as Michael additions, which are common for related 1,3-dioxolan-4-ones, computational modeling can elucidate the step-by-step mechanism. mdpi.com

Reaction pathway modeling for the alkylation of the enolate derived from this compound would involve calculating the energy of the reactants, the enolate intermediate, the transition state for the alkylation, and the final product. The transition state geometry provides insights into the factors controlling the reaction rate and selectivity. DFT calculations are a common choice for such studies, often in combination with a suitable solvent model to mimic experimental conditions.

A generalized energy profile for a hypothetical reaction is depicted in the table below, illustrating the type of data obtained from such calculations.

Table 2: Calculated Relative Energies for a Hypothetical Alkylation Reaction Pathway

Species Relative Energy (kcal/mol) Computational Method
Reactants 0.0 DFT (B3LYP/6-31G*)
Enolate Intermediate +15.2 DFT (B3LYP/6-31G*)
Transition State +25.8 DFT (B3LYP/6-31G*)

Note: This data is for illustrative purposes and does not represent a specific, published calculation for this compound.

Prediction of Stereochemical Outcomes in Asymmetric Reactions

A significant application of computational chemistry in the context of chiral auxiliaries is the prediction of stereochemical outcomes. rsc.org For reactions involving this compound, the stereoselectivity arises from the steric and electronic influence of the chiral backbone on the approaching reagent.

Computational models can be used to calculate the energies of the different transition states leading to the possible stereoisomeric products. The diastereomeric transition states will have different energies, and according to transition state theory, the product distribution is determined by the difference in these activation energies. A lower energy transition state corresponds to the major product. For example, in the Michael addition of a nucleophile to an acceptor, the nucleophile can approach from two different faces of the enolate, leading to two different diastereomers.

The table below illustrates how computational data can be used to predict stereochemical outcomes.

Table 3: Calculated Energy Difference and Predicted Diastereomeric Ratio for a Hypothetical Asymmetric Reaction

Transition State Relative Energy (kcal/mol) Predicted Diastereomeric Ratio (at 298 K)
TS-A (leading to Diastereomer A) 0.0 95:5

Note: The predicted ratio is based on the Boltzmann distribution and the calculated energy difference. This data is hypothetical.

Experimental work on the closely related (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one has shown high diastereoselectivity in Michael additions, with the absolute configuration of the products confirmed by X-ray diffraction. mdpi.com Computational studies on this compound would be expected to rationalize and predict such high levels of stereocontrol.

Conformational Analysis and Energy Minima Studies

The three-dimensional shape and conformational preferences of this compound are critical to its function as a chiral auxiliary. Conformational analysis aims to identify the stable low-energy conformations of the molecule and the energy barriers between them. The five-membered 1,3-dioxolane ring is not planar and typically adopts envelope or twist conformations to relieve torsional strain. nih.gov

Quantum-chemical studies on the potential energy surface of 5-phenyl-1,3-dioxanes have revealed the existence of equatorial and axial chair conformers and the transition states connecting them. rsc.org A similar approach for this compound would involve systematically rotating the rotatable bonds and calculating the energy at each point to map out the potential energy surface. This would identify the global energy minimum conformation and other low-energy local minima. The orientation of the phenyl group relative to the dioxolane ring is a key conformational variable.

The results of such a study can be summarized in a table of relative energies for the different stable conformers.

Table 4: Relative Energies of Conformers for 5-Phenyl-1,3-dioxane

Conformer Relative Energy (ΔE, kcal/mol) Computational Method
Equatorial Chair 0.00 RHF/6-31G(d) rsc.org
Axial Chair 2.87 RHF/6-31G(d) rsc.org
1,4-Twist 6.83 RHF/6-31G(d) rsc.org

Note: This data is for the related 5-phenyl-1,3-dioxane and serves as an example of the type of information obtained from conformational analysis. rsc.org For this compound, the dione (B5365651) functionality would significantly alter the ring geometry and conformational energies.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Efficient and Sustainable Synthesis and Polymerization

The advancement of ring-opening polymerization (ROP) of (R)-5-Phenyl-1,3-dioxolane-2,4-dione is intrinsically linked to the development of highly efficient and selective catalysts. Research is increasingly focused on systems that offer superior control over the polymerization process while adhering to principles of sustainable chemistry.

Current research highlights the use of various metal-based catalysts. Titanium complexes, recognized for their low cost, low toxicity, and high efficiency, are prominent candidates for ROP. nih.govresearchgate.net The ligand architecture surrounding the titanium center plays a crucial role in the catalytic activity and the structure of the resulting polymer. researchgate.net For instance, titanium complexes with bulky alkoxy or aryloxy ligands have demonstrated significant potential in catalyzing the ROP of cyclic esters. nih.gov The coordination-insertion mechanism is the generally accepted pathway for these polymerizations. nih.govresearchgate.net

Beyond titanium, salen aluminum catalysts have been identified as highly effective for the ROP of related dioxolanones, such as 5-phenyl-1,3-dioxolane-4-one (PhDOX). rsc.org Studies show that sterically unencumbered and electronically neutral salen aluminum systems provide an optimal balance of reactivity and selectivity, minimizing side reactions. rsc.org The development of organocatalysts, such as chiral phosphoric acids, also presents a promising metal-free alternative for the enantioselective ROP of related cyclic monomers, a strategy that could be adapted for this compound. nih.gov

Future research will likely focus on designing catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and provide even greater control over polymer tacticity and molecular weight. The exploration of dual-catalytic systems, which can perform multiple transformations in a single pot, also represents a significant frontier for creating complex polymer structures from this monomer. thegonsaleslab.com

Table 1: Comparison of Catalytic Systems for Ring-Opening Polymerization of Related Cyclic Monomers
Catalyst SystemMonomer ExampleKey FindingsReference
Titanium Complexes (e.g., Ti(OR)2(OiPr)2)ε-caprolactone (ε-CL), L-lactide (LLA)High conversion rates (up to 100% for ε-CL). Polymer molecular weight is controllable and consistent with a coordination-insertion mechanism. Ligand structure (e.g., isopropoxy vs. chlorine) significantly impacts conversion. nih.gov
Salen Aluminum Complexes5-phenyl-1,3-dioxolane-4-one (PhDOX)Sterically-unencumbered and electronically-neutral catalysts show the best performance, balancing reactivity and selectivity while minimizing side reactions. rsc.org
Chiral Phosphoric Acidsrac-lactide (rac-LA)Organocatalysts can mediate enantioselective ROP, showing a preference for one enantiomer over the other (s factor of 28.3 reported). Represents a metal-free approach. nih.gov
Scandium Triflate (Sc(OTf)3)1,3-dioxolane (B20135) (DXL)Rare-earth triflates can effectively catalyze ROP for in situ production of polymer electrolytes, a concept adaptable for functional polyesters. rsc.org

Expansion of Synthetic Utility to New Classes of Chiral Compounds

While the primary application of this compound is as a monomer for ROP, its inherent chirality and reactive functional groups suggest broader synthetic potential. Research into related chiral 1,3-dioxolan-4-ones demonstrates their utility as versatile intermediates in asymmetric synthesis. mdpi.comnih.gov

These scaffolds can function as chiral acyl anion equivalents. nih.gov For example, deprotonation followed by reaction with an electrophile can introduce new substituents with a high degree of stereochemical control. nih.gov Subsequent fragmentation or hydrolysis of the dioxolanone ring can unmask the new chiral functionality. mdpi.comresearchgate.net This strategy has been used in reactions like Michael additions and Diels-Alder cycloadditions. mdpi.comnih.gov

Future perspectives for this compound could involve exploring its reactivity as a chiral building block beyond polymerization. Its anhydride (B1165640) nature could be exploited in reactions with various nucleophiles to generate a range of enantiomerically pure mandelic acid derivatives, which are valuable in medicinal chemistry. nih.govnih.gov This could lead to the synthesis of new chiral ligands, organocatalysts, or complex natural product precursors, significantly broadening the compound's impact in organic synthesis. mdpi.com

Advanced Materials Science Applications through Controlled Polymerization Architectures

The ability to control the polymerization of this compound is paramount for its application in advanced materials science. Controlled polymerization techniques enable the design of macromolecules with specific architectures, which in turn dictates their physical, chemical, and biological properties. diva-portal.orgresearchgate.net

A key achievement in this area is the synthesis of highly isotactic poly(mandelic acid) by ROP of the corresponding dioxolanone. rsc.org This stereoregularity can lead to crystalline polymers with enhanced thermal properties, potentially competing with commercial plastics like polystyrene. rsc.org The development of controlled radical polymerization (CRP) methods, in contrast to free radical polymerization, allows for the creation of uniform gradient copolymers rather than mixtures of homopolymers. researchgate.net

Future research will focus on leveraging controlled polymerization to create sophisticated polymer architectures such as:

Block Copolymers: Synthesizing block copolymers where a poly(mandelic acid) segment is combined with other polymer blocks (e.g., poly(ethylene glycol)) could lead to amphiphilic structures that self-assemble into micelles or vesicles for drug delivery applications. diva-portal.org

Gradient and Statistical Copolymers: Copolymerization with other cyclic monomers, such as 1,3-dioxolane, can introduce new functionalities and tune material properties like degradability and glass transition temperature. rsc.org

Cyclic Polymers: The synthesis of cyclic polymers, which exhibit unique physical properties compared to their linear counterparts, represents another exciting frontier. thegonsaleslab.com

These tailored architectures will enable the creation of "smart" materials that respond to specific stimuli (e.g., pH, temperature) and high-performance materials for biomedical implants, tissue engineering scaffolds, and advanced separation membranes.

Table 2: Potential Polymer Architectures from this compound and Their Applications
Polymer ArchitectureSynthesis StrategyKey PropertiesPotential ApplicationReference
Isotactic HomopolymerStereoselective ROPCrystalline, high thermal stabilityBiodegradable plastics, structural components rsc.org
Diblock/Triblock CopolymersSequential monomer addition via controlled ROPAmphiphilicity, self-assemblyDrug delivery, nanomedicine diva-portal.org
Gradient/Random CopolymersCopolymerization with other cyclic monomersTunable glass transition temperature, controlled degradation ratesDegradable materials with tailored lifetimes rsc.org
Cyclic PolymersRing-expansion metathesis polymerization (REMP) or other cyclization strategiesDifferent solution viscosity, thermal properties, and topology compared to linear analoguesAdvanced materials, polymer topology studies thegonsaleslab.com

Integration with Green Chemistry Principles and Flow Chemistry Methodologies

Modern chemical synthesis places a strong emphasis on sustainability. Integrating the synthesis and polymerization of this compound with green chemistry principles is a critical area of future research. rroij.comnih.gov The twelve principles of green chemistry provide a framework for this integration, emphasizing atom economy, use of renewable feedstocks, and safer solvents. nih.govresearchgate.net

The monomer itself can be derived from mandelic acid, which can be sourced from renewable feedstocks. Greener synthetic routes, such as using microwave irradiation to reduce reaction times and solvent usage, have been successfully applied to related dioxolanones. researchgate.net The use of water as a solvent and the development of recyclable catalysts are also key targets. researchgate.netresearchgate.net For instance, using glucose as an eco-friendly reducing agent has been demonstrated in the synthesis of related dioxolane structures. mdpi.com

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing. uc.pt Its inherent features, such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, are highly beneficial for polymerization reactions. uc.ptnoelresearchgroup.com Implementing a flow process for the synthesis and subsequent ROP of this compound could lead to higher reproducibility, easier scale-up, and the potential for in-line purification and analysis. uc.pt The combination of multicomponent reactions with flow chemistry represents a particularly powerful and sustainable strategy for creating complex molecules and polymers. maastrichtuniversity.nl

Exploration of New Mechanistic Pathways and Unconventional Reactivities

A deeper understanding of the reaction mechanisms governing the polymerization of this compound is essential for optimizing existing processes and discovering new transformations. While the coordination-insertion mechanism is well-established for many metal-catalyzed ROPs, recent studies suggest more complex pathways may be at play. nih.govresearchgate.net

For the ROP of the related 5-phenyl-1,3-dioxolane-4-one, a competing mechanism has been proposed that involves the elimination of formaldehyde, which then facilitates a Tishchenko side reaction. rsc.org Understanding and controlling such competing pathways is crucial for achieving high-fidelity polymerization. Future research will likely employ a combination of detailed kinetic studies, computational modeling, and advanced spectroscopic techniques to elucidate these intricate mechanisms. researchgate.net

The exploration of unconventional reactivities is another exciting frontier. This could involve investigating the monomer's behavior under photochemical or electrochemical conditions, which can unlock novel reaction pathways not accessible through thermal methods. princeton.edu The reactivity of the monomer's anhydride group could be leveraged in cycloaddition reactions or as a precursor to ketenes, similar to the behavior of other dioxolanones. mdpi.comresearchgate.net Studying its reactivity towards various reagents could lead to the discovery of entirely new heterocyclic systems or polymerization methods. mdpi.comresearchgate.net

Q & A

Basic: What are the standard synthetic routes for preparing (R)-5-Phenyl-1,3-dioxolane-2,4-dione, and how do reaction conditions influence enantiomeric purity?

Methodological Answer:
this compound is synthesized via the formation of an O-carboxyanhydride (OCA) from (R)-mandelic acid. Key steps include:

  • Acid-Catalyzed Cyclization : Use of Brønsted or Lewis acids (e.g., toluenesulfonic acid) in anhydrous toluene under reflux.
  • Water Removal : A Dean-Stark apparatus ensures continuous removal of water to drive the reaction to completion, improving yield .
  • Enantiopurity Control : The stereochemistry of the starting (R)-mandelic acid directly dictates the product’s enantiomeric purity, bypassing protection-deprotection steps common in traditional methods .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the dioxolane ring structure and phenyl substitution. For example, the carbonyl groups appear as distinct signals near 165–175 ppm in ¹³C NMR .
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing, critical for validating enantiopurity .
  • IR Spectroscopy : Detects carbonyl stretching vibrations (~1800 cm⁻¹) and dioxolane ring vibrations .

Advanced: How does the stereochemistry of this compound influence its reactivity in ring-opening polymerizations (ROP)?

Methodological Answer:
The (R)-configuration enables stereoregular polymerization, producing polyesters with controlled tacticity:

  • Organocatalysts : Thiourea-based catalysts enhance stereocontrol during ROP, minimizing racemization .
  • Kinetic Monitoring : Real-time FTIR or gas evolution tracking (CO₂ release) optimizes polymerization rates and molecular weight distribution .
  • Thermal Properties : Stereoregularity increases crystallinity, affecting degradation rates and mechanical strength in biomedical applications .

Advanced: What strategies functionalize polyesters derived from this compound for gene delivery?

Methodological Answer:
Post-polymerization modifications via click chemistry enable tailored functionality:

  • Thiol-Yne Click Reaction : Grafting 2-aminoethanethiol hydrochloride introduces amine groups, enhancing cell penetration and DNA binding .
  • Nanoprecipitation : Forms stable nanoparticles (50–200 nm) for controlled drug release, validated by dynamic light scattering (DLS) and TEM .
  • Esterase Sensitivity : Hydrolytic degradation in cellular environments ensures payload release, monitored via fluorescence assays .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Moisture Avoidance : Store under anhydrous conditions (argon/vacuum) to prevent hydrolysis .
  • PPE Requirements : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in reported polymerization rates under varying catalytic conditions?

Methodological Answer:

  • Catalyst Screening : Compare Brønsted (e.g., p-TsOH) vs. Lewis acids (e.g., Sn(Oct)₂) to assess rate disparities.
  • Temperature Gradients : Isothermal DSC experiments quantify activation energy differences .
  • Monomer Purity : HPLC or GC-MS verifies absence of mandelic acid impurities, which inhibit polymerization .

Advanced: How is this compound utilized in cephalosporin antibiotic synthesis?

Methodological Answer:

  • Direct Acylation : The OCA reacts with cephalosporin nuclei (e.g., 7-ACA) to introduce the mandeloyl side chain without carboxylic acid activation .
  • Optical Activity Retention : The (R)-configuration ensures bioactivity alignment with target enzymes, confirmed by chiral HPLC .

Basic: What key physical properties dictate the storage and stability of this compound?

Methodological Answer:

  • Hygroscopicity : Store in sealed containers with desiccants (e.g., molecular sieves) .
  • Thermal Stability : Decomposes above 150°C; avoid prolonged exposure to heat .
  • Light Sensitivity : Amber vials prevent UV-induced racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.